molecular formula C8H7N B3423159 Phenyl(~13~C_2_)acetonitrile CAS No. 286425-40-9

Phenyl(~13~C_2_)acetonitrile

Cat. No.: B3423159
CAS No.: 286425-40-9
M. Wt: 117.15 g/mol
InChI Key: SUSQOBVLVYHIEX-UHFFFAOYSA-N
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Description

Phenyl(~13~C₂)acetonitrile (C₆H₅CH₂¹³C≡N) is a stable isotope-labeled derivative of benzyl cyanide (phenylacetonitrile), where two carbon atoms—specifically the α-carbon (CH₂ group) and the cyano carbon (C≡N)—are replaced with carbon-13 isotopes . This compound is critical in advanced research applications, particularly in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) studies. Its isotopic labeling enables precise tracking of metabolic pathways and molecular interactions, as demonstrated in studies involving *¹³C-labeled tyrosine and lactate . The purity of ¹³C-labeled variants typically exceeds 99%, ensuring minimal interference in analytical workflows .

Properties

IUPAC Name

2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6+1,7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQOBVLVYHIEX-AKZCFXPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2][13C]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745717
Record name Phenyl(~13~C_2_)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286425-40-9
Record name Phenyl(~13~C_2_)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286425-40-9
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(~13~C_2_)acetonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium cyanide in the presence of a solvent like dimethyl sulfoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of phenylacetonitrile. The isotopic labeling is achieved by using carbon-13 labeled sodium cyanide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes. The final product is purified through distillation or recrystallization to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl(~13~C_2_)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl cyanide.

    Reduction: Reduction reactions can convert this compound to phenyl(~13~C_2_)ethylamine.

    Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzyl cyanide.

    Reduction: Phenyl(~13~C_2_)ethylamine.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

Phenyl(~13~C_2_)acetonitrile is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the synthesis of labeled compounds for use in various industrial processes.

Mechanism of Action

The mechanism of action of phenyl(~13~C_2_)acetonitrile involves its incorporation into chemical reactions where the carbon-13 isotopes serve as tracers. This allows researchers to track the movement and transformation of carbon atoms through various pathways. The molecular targets and pathways involved depend on the specific reaction or biological process being studied.

Comparison with Similar Compounds

The structural and functional diversity of phenylacetonitrile derivatives arises from isotopic labeling, substituent variations, and applications in separation science. Below is a detailed comparison:

Isotopic Variants of Phenylacetonitrile
Compound Name Isotopic Labeling Molecular Weight CAS Number Key Applications References
Phenyl(~13~C₂)acetonitrile ¹³C at α-CH₂ and cyano-C≡N 118.14 73368-35-1 Metabolic flux analysis, LC-MS internal standards
Benzyl cyanide-(cyano-¹³C) ¹³C at cyano-C≡N 118.14 83552-81-2 Synthesis of ¹³C-labeled retinals
Benzyl cyanide (non-labeled) No isotopic labels 117.15 140-29-4 Solvent, intermediate in organic synthesis

Key Insights :

  • Positional isotopomers (e.g., ¹³C at α-CH₂ vs. cyano-C≡N) are used for distinct applications, such as retinal synthesis (cyano-¹³C) or metabolic tracking (α-¹³C) .
Structural Analogues with Functional Substituents
Compound Name Substituent/Modification Molecular Weight CAS Number Key Properties/Applications References
2-(Trifluoromethyl)phenyl acetonitrile -CF₃ group at phenyl ring 173.13* 3038-47-9 Enhanced electrophilicity; agrochemical intermediates
(Phenylsulfonyl)acetonitrile -SO₂C₆H₅ group 181.21 7605-28-9 Nucleophilic substitution reactions
2-(2,6-Dichlorophenyl)acetonitrile -Cl groups at phenyl ring 186.04 2856-63-5 Herbicide synthesis
(Triphenylphosphoranylidene)acetonitrile Phosphoranylidene group 241.35 157141-27-0 Wittig reactions, polymer chemistry

Key Insights :

  • Electron-withdrawing groups (e.g., -CF₃, -SO₂) increase electrophilicity, making these derivatives reactive in nucleophilic substitutions .
  • Bulky substituents (e.g., phosphoranylidene) enable applications in polymer science and catalysis .
Chromatographic Behavior and Solvent Interactions
  • Phenylacetonitrile vs. Methanol/Acetonitrile in HPLC: Phenyl stationary phases exhibit π-π interactions with aromatic analytes. Acetonitrile suppresses these interactions compared to methanol, altering retention times . Example: In separations of 1-naphthoic acid, methanol enhances selectivity via π-π interactions, while acetonitrile reduces retention .
Table 1: Isotopic Variants of Phenylacetonitrile
Property Phenyl(~13~C₂)acetonitrile Benzyl Cyanide-(cyano-¹³C) Benzyl Cyanide (Non-labeled)
Molecular Weight 118.14 118.14 117.15
Purity ≥99% ≥99% ≥95–99%
Primary Application Metabolic tracing Retinal synthesis Organic synthesis
Table 2: Structural Analogues
Compound Boiling Point (K) LogP (Predicted) Key Functional Role
2-(Trifluoromethyl)phenyl acetonitrile 365.00 2.78 Electrophilic intermediate
(Phenylsulfonyl)acetonitrile - 1.45 Nucleophilic reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing isotopically labeled phenylacetonitriles like Phenyl(~13~C₂)acetonitrile?

  • Methodological Answer : Phenylacetonitrile derivatives are typically synthesized via nucleophilic substitution, Beckmann rearrangement, or condensation reactions. For isotopic labeling, precursors like ¹³C-enriched cyanide or acetylene can be used. For example, Beckmann rearrangement of ketoximes in acetonitrile under acidic conditions yields high-purity amides, which can be adapted for ¹³C-labeled analogs by substituting with ¹³C-enriched reagents . Purification often involves column chromatography or recrystallization to ensure isotopic integrity.

Q. How is Phenyl(~13~C₂)acetonitrile used as a solvent or reagent in analytical workflows?

  • Methodological Answer : ¹³C-labeled acetonitrile is critical in preparing isotopically labeled internal standards for mass spectrometry. For instance, in phthalate metabolite analysis, ¹³C₂-labeled acetonitrile is used to dissolve and dilute stock solutions, ensuring accurate quantification by compensating for matrix effects . Its low UV absorbance and compatibility with reversed-phase HPLC columns make it ideal for high-sensitivity separations .

Q. What spectroscopic techniques are essential for characterizing Phenyl(~13~C₂)acetonitrile?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is primary for confirming isotopic labeling and structural integrity. Mass spectrometry (MS) with electron ionization or ESI validates molecular weight and isotopic distribution. For example, single-crystal X-ray diffraction (as in ) provides advanced structural validation but requires high-purity crystals .

Advanced Research Questions

Q. How does isotopic labeling with ¹³C in phenylacetonitrile influence reaction kinetics or metabolic studies?

  • Methodological Answer : ¹³C labeling enables tracking of metabolic pathways via isotope ratio monitoring. For example, in studies of plant metabolism, ¹³C-labeled acetonitrile derivatives can trace the fate of specific carbons in intermediates like acetyl-CoA. Kinetic isotope effects (KIEs) must be quantified using techniques like time-resolved NMR or LC-MS to assess isotopic perturbations in reaction rates .

Q. What strategies mitigate isotopic dilution or scrambling during the synthesis of Phenyl(~13~C₂)acetonitrile?

  • Methodological Answer : Scrambling is minimized by using inert atmospheres (N₂/Ar) and low-temperature reactions. For example, palladium-catalyzed coupling reactions (as in ) with ¹³C-labeled ligands reduce isotopic loss. Post-synthesis, purification via preparative HPLC with deuterated solvents preserves isotopic purity .

Q. How can Phenyl(~13~C₂)acetonitrile enhance sensitivity in environmental or biomedical trace analysis?

  • Methodological Answer : In environmental monitoring, ¹³C-labeled acetonitrile derivatives serve as internal standards for detecting carbonyl compounds (e.g., formaldehyde) via DNPH derivatization. The ¹³C label eliminates background interference in MS/MS workflows, improving detection limits to sub-ppb levels . In biomedical research, isotopic labeling aids in quantifying drug metabolites with high precision, as seen in pharmacokinetic studies of fexofenadine .

Q. What role does Phenyl(~13~C₂)acetonitrile play in studying enzyme-substrate interactions?

  • Methodological Answer : Isotopic labeling allows for mechanistic studies using techniques like kinetic isotope effect (KIE) analysis. For example, in cytochrome P450 assays, ¹³C-labeled acetonitrile derivatives can identify rate-limiting steps in oxidation reactions. Molecular docking simulations paired with isotopic data (e.g., from ) reveal binding affinities and conformational changes in enzyme active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl(~13~C_2_)acetonitrile
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Reactant of Route 2
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